

Technischer Leitfaden zum Akt-IN-7-Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Akt-IN-7**

Cat. No.: **B12399687**

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Akt-IN-7, auch bekannt als Verbindung 1-P1, ist ein potenter Inhibitor der Serin/Threoninkinase Akt (Proteinkinase B). Dieses Molekül hat aufgrund seiner zentralen Rolle im PI3K/Akt/mTOR-Signalweg, der bei vielen Krebsarten fehlreguliert ist, erhebliche Aufmerksamkeit in der Krebsforschung auf sich gezogen. Dieser technische Leitfaden bietet eine eingehende Analyse von **Akt-IN-7** und fasst die verfügbaren quantitativen Daten zusammen, beschreibt detailliert experimentelle Protokolle und visualisiert relevante Signalwege. Die hierin enthaltenen Informationen stammen hauptsächlich aus der Patentanmeldung WO2021121276A1, da von Experten begutachtete Veröffentlichungen zu diesem spezifischen Inhibitor derzeit nicht verfügbar sind.

Wirkmechanismus und Zieldaten

Akt-IN-7 hemmt die Kinaseaktivität von Akt und beeinträchtigt dadurch nachgeschaltete Signalereignisse, die für das Überleben, das Wachstum und die Proliferation von Zellen entscheidend sind. Die Hemmung führt zu einer verringerten Phosphorylierung von Akt-Substraten wie dem Glykogensynthase-Kinase-3-Beta (GSK3 β).

Quantitative Daten zur In-vitro-Aktivität

Die Wirksamkeit von **Akt-IN-7** wurde in einer Reihe von biochemischen und zellulären Assays bewertet. Die Ergebnisse sind in den folgenden Tabellen zusammengefasst.

Tabelle 1: Biochemische In-vitro-Kinase-Assay-Daten

Ziel	IC50 (nM)
Akt1	1.2
Akt2	4.5
Akt3	11.8

Tabelle 2: Zelluläre Assay-Daten

Assay	Zelllinie	IC50 (nM)
p-Akt (S473)	HT-29	25.3
p-GSK3β (S9)	HT-29	31.6
Zellproliferation	HT-29	42.1
Zellproliferation	LNCaP	55.7

Detaillierte experimentelle Protokolle

Die folgenden Protokolle basieren auf den in der Patentanmeldung WO2021121276A1 beschriebenen Methoden.

In-vitro-Kinase-Assay (Akt1, Akt2, Akt3)

Dieses Protokoll beschreibt die Messung der hemmenden Aktivität von **Akt-IN-7** auf die gereinigten Akt-Isoformen.

- Reagenzien und Materialien:
 - Gereinigte humane rekombinante Akt1-, Akt2- und Akt3-Enzyme.
 - ATP (Adenosintriphosphat).
 - Peptidsubstrat (z. B. Crosstide).

- Kinase-Puffer (z. B. 25 mM Tris-HCl pH 7,5, 5 mM Beta-Glycerophosphat, 2 mM DTT, 0,1 mM Na₃VO₄, 10 mM MgCl₂).
 - **Akt-IN-7** in DMSO in serieller Verdünnung.
 - Radioaktiv markiertes ATP (γ -³²P]ATP).
 - Phosphocellulose-Papier.
 - Szintillationsflüssigkeit und Szintillationszähler.
- Versuchsablauf:
 1. Die Akt-Kinase-Reaktion wird durch Zugabe von Akt-Enzym, Peptidsubstrat und **Akt-IN-7** in verschiedenen Konzentrationen zum Kinase-Puffer initiiert.
 2. Die Reaktion wird durch Zugabe von [γ -³²P]ATP gestartet und bei 30 °C für eine definierte Zeit (z. B. 30 Minuten) inkubiert.
 3. Die Reaktion wird durch Zugabe von Phosphorsäure gestoppt.
 4. Ein Aliquot der Reaktionsmischung wird auf Phosphocellulose-Papier getüpfelt.
 5. Das Papier wird mehrmals mit Phosphorsäure gewaschen, um ungebundenes [γ -³²P]ATP zu entfernen.
 6. Die Radioaktivität auf dem getrockneten Papier wird mittels Szintillationszählung gemessen.
 7. Die prozentuale Hemmung wird für jede Konzentration von **Akt-IN-7** berechnet und die IC₅₀-Werte werden durch nichtlineare Regression bestimmt.

Zellbasierter Assay zur Phosphorylierung von Akt (p-Akt S473) und GSK3β (p-GSK3β S9)

Dieses Protokoll beschreibt die Messung der Wirkung von **Akt-IN-7** auf die Phosphorylierung von nachgeschalteten Akt-Zielen in der HT-29-Zelllinie.

- Reagenzien und Materialien:
 - HT-29-Zellen (humane Kolonkarzinom-Zelllinie).
 - Zellkulturmedium (z. B. McCoy's 5A mit 10 % fötalem Rinderserum).
 - **Akt-IN-7** in DMSO in serieller Verdünnung.
 - Lysepuffer (z. B. RIPA-Puffer mit Protease- und Phosphatase-Inhibitoren).
 - Primäre Antikörper: Anti-p-Akt (S473), Anti-Gesamt-Akt, Anti-p-GSK3 β (S9), Anti-Gesamt-GSK3 β .
 - Sekundäre Antikörper (z. B. HRP-konjugiert).
 - ELISA-Platten oder Western-Blotting-Ausrüstung.
 - Detektionsreagenz (z. B. TMB für ELISA, ECL für Western Blot).
- Versuchsablauf:
 1. HT-29-Zellen werden in 96-Well-Platten oder größeren Kulturschalen ausgesät und über Nacht inkubiert.
 2. Die Zellen werden für eine definierte Zeit (z. B. 2 Stunden) mit seriellen Verdünnungen von **Akt-IN-7** behandelt.
 3. Nach der Behandlung werden die Zellen lysiert und die Proteinkonzentration wird bestimmt.
 4. Die Lysate werden mittels ELISA oder Western Blot analysiert, um die Spiegel von p-Akt, Gesamt-Akt, p-GSK3 β und Gesamt-GSK3 β zu quantifizieren.
 5. Die prozentuale Hemmung der Phosphorylierung wird für jede Konzentration von **Akt-IN-7** berechnet und die IC50-Werte werden bestimmt.

Zellproliferationsassay

Dieses Protokoll beschreibt die Bewertung der antiproliferativen Wirkung von **Akt-IN-7** auf die Krebszelllinien HT-29 und LNCaP.

- Reagenzien und Materialien:

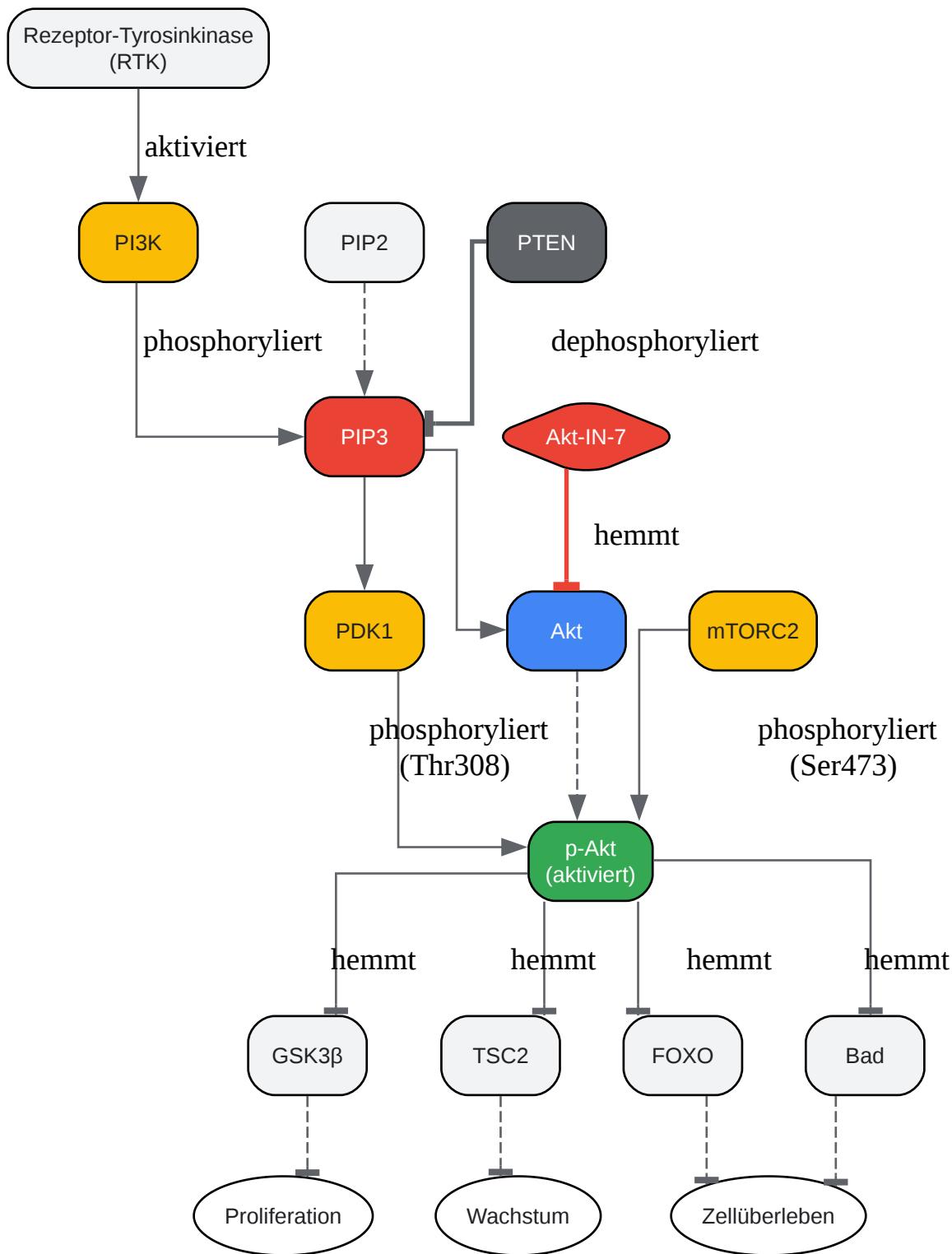
- HT-29- und LNCaP-Zellen (humane Prostatakarzinom-Zelllinie).
- Geeignetes Zellkulturmedium für jede Zelllinie.
- **Akt-IN-7** in DMSO in serieller Verdünnung.
- Reagenz zur Messung der Zelllebensfähigkeit (z. B. CellTiter-Glo®, MTT).
- Plattenlesegerät (Luminometer oder Spektralphotometer).

- Versuchsablauf:

1. Die Zellen werden in 96-Well-Platten mit geringer Dichte ausgesät und über Nacht inkubieren gelassen.
2. Die Zellen werden mit seriellen Verdünnungen von **Akt-IN-7** behandelt und für einen längeren Zeitraum (z. B. 72 Stunden) inkubiert.
3. Nach der Inkubation wird das Reagenz zur Messung der Zelllebensfähigkeit zugegeben und die Platten werden gemäß den Anweisungen des Herstellers inkubiert.
4. Die Lumineszenz oder Absorption wird mit einem Plattenlesegerät gemessen.
5. Die prozentuale Hemmung der Zellproliferation wird für jede Konzentration von **Akt-IN-7** berechnet und die IC₅₀-Werte werden durch nichtlineare Regression bestimmt.

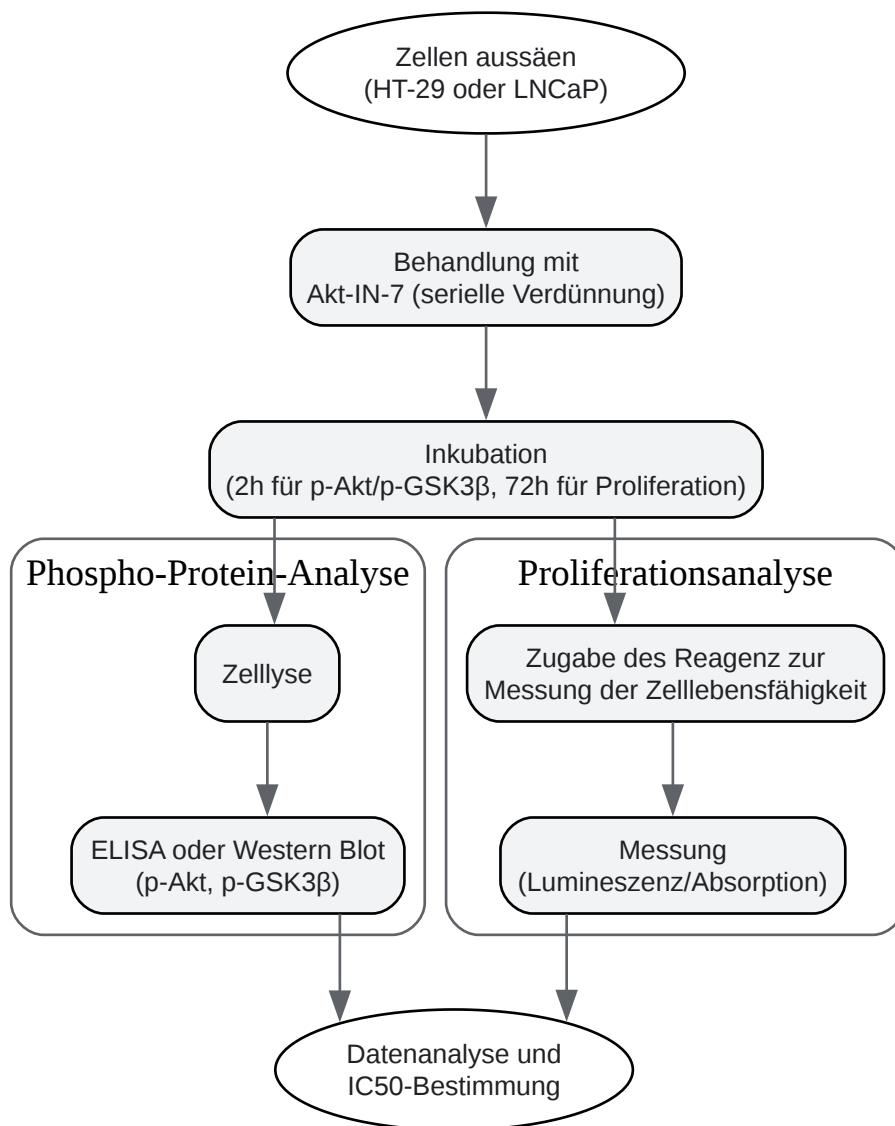
Visualisierungen von Signalwegen und Arbeitsabläufen

Die folgenden Diagramme wurden mit der DOT-Sprache von Graphviz erstellt, um die komplexen biologischen Prozesse und experimentellen Designs zu veranschaulichen.



[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachter PI3K/Akt-Signalweg und der Hemmpunkt von **Akt-IN-7**.



[Click to download full resolution via product page](#)

Abbildung 2: Allgemeiner Arbeitsablauf für die zellbasierten Assays zur Bewertung von **Akt-IN-7**.

Haftungsausschluss

Die in diesem Dokument enthaltenen Informationen dienen nur zu Forschungs- und Informationszwecken. **Akt-IN-7** ist eine Forschungsschemikalie und nicht für den menschlichen Verzehr bestimmt. Alle Experimente sollten von geschultem Personal in einer geeigneten Laborumgebung durchgeführt werden.

- To cite this document: BenchChem. [Technischer Leitfaden zum Akt-IN-7-Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12399687#was-ist-der-akt-in-7-inhibitor\]](https://www.benchchem.com/product/b12399687#was-ist-der-akt-in-7-inhibitor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com